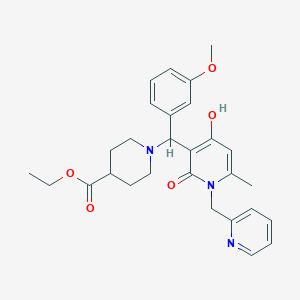

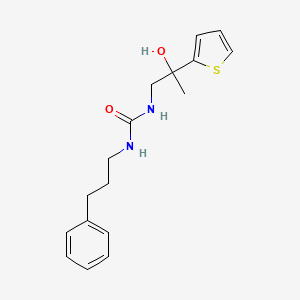

![molecular formula C17H33NO3 B2467597 3-[乙酰基(十二烷基)氨基]丙酸 CAS No. 120167-80-8](/img/structure/B2467597.png)

3-[乙酰基(十二烷基)氨基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[Acetyl(dodecyl)amino]propanoic acid, also known as N-dodecyl-N-acetylproline or DAP, is a surfactant. It has a molecular formula of C17H33NO3 and a molecular weight of 299.455 .

Synthesis Analysis

The synthesis of amino acids like 3-[Acetyl(dodecyl)amino]propanoic acid can be achieved in the laboratory using various methods . One of the oldest methods of α-amino acid synthesis begins with α bromination of a carboxylic acid by treatment with Br2 and PBr3, followed by SN2 substitution of the α-bromo acid with ammonia . Another method is the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with base, followed by SN2 alkylation with a primary alkyl halide .Molecular Structure Analysis

Every amino acid, including 3-[Acetyl(dodecyl)amino]propanoic acid, contains an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha (α) carbon (the one directly bonded to the carboxyl functional group) . Therefore, amino acids are commonly called alpha-amino (α-amino) acids .Chemical Reactions Analysis

Esters, like 3-[Acetyl(dodecyl)amino]propanoic acid, undergo various reactions. One such reaction is hydrolysis, which is the splitting of the ester bond with water . The hydrolysis of esters is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

Amino acids, including 3-[Acetyl(dodecyl)amino]propanoic acid, are soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc . They are also insoluble at their iso-electric point . The solubility of amino acids depends upon the pH of the solvent and temperature .科学研究应用

合成与稳定性

邓毅(2008 年)使用 3-[乙酰基(十二烷基)氨基]丙酸合成了一种聚合物受阻胺光稳定剂,并研究了其结构和产率。该化合物是通过迈克尔加成反应合成的,然后用十二烷醇进行酯交换反应。该研究优化了反应温度和催化剂浓度等各种参数,实现了 90.6% 的高产率 (邓毅,2008 年)。

色谱分析

氨基酸胶束液相色谱分离的研究利用了与 3-[乙酰基(十二烷基)氨基]丙酸相关的化合物。例如,S. López-Grío 等人(2000 年)和 M. Catalá-Icardo 等人(1995 年)采用涉及类似化合物的衍生化技术,用于高效氨基酸分离 (López-Grío 等人,2000 年); (Catalá-Icardo 等人,1995 年)。

蛋白质组学

在蛋白质组学中,于玲玲等人(2004 年)探索了乙酰化在定量蛋白质组学中用于稳定同位素标记的用途。他们的工作证明了乙酰化过程的适用性,类似于合成 3-[乙酰基(十二烷基)氨基]丙酸中使用的过程,用于分析复杂蛋白质混合物 (于等人,2004 年)。

抗氧化和抗炎特性

Shakti Prasanna Sahoo 等人(2011 年)合成了氨基酸与尿素衍生物的共轭物,展示了抗氧化和抗炎活性。这项研究突出了与 3-[乙酰基(十二烷基)氨基]丙酸在结构上相关的化合物的潜在治疗应用 (Sahoo 等人,2011 年)。

酶研究

对乙酰辅酶 A 羧化酶等酶的研究与乙酰化的代谢途径有关,进一步深入了解了乙酰衍生物的生物学意义。H. Inoue 和 J. Lowenstein 于 1972 年进行的研究提供了有关酶结构和功能的宝贵信息 (Inoue & Lowenstein,1972 年)。

缓蚀

V. Srivastava 等人(2017 年)合成了基于氨基酸的缓蚀剂,展示了乙酰氨基衍生物在材料科学中的应用。他们的工作表明这些化合物在保护金属免受腐蚀方面的功效 (Srivastava 等人,2017 年)。

安全和危害

属性

IUPAC Name |

3-[acetyl(dodecyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-14-18(16(2)19)15-13-17(20)21/h3-15H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLQTXVKRNLQFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(CCC(=O)O)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

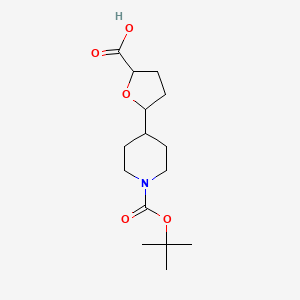

![N-(4-ethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2467515.png)

![(2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid](/img/no-structure.png)

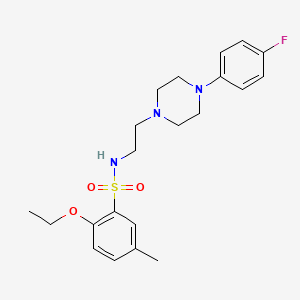

![2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2467521.png)

![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2467529.png)

![(5-chloro-3-methyl-1-benzofuran-2-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2467535.png)

![N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2467536.png)